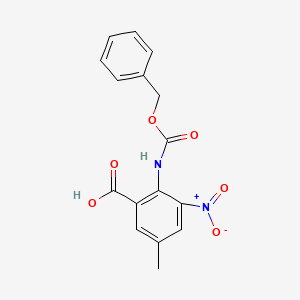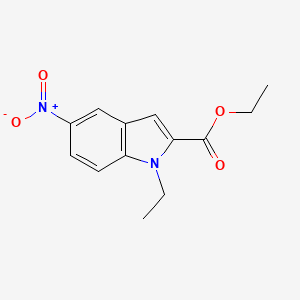
ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl indole-2-carboxylate is used as a reactant for the preparation of various bioactive compounds .
- Methods of Application : This compound is used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
- Results or Outcomes : The outcomes of these preparations are various bioactive compounds that have potential therapeutic applications .
Synthesis of Dibromophakellin and Analogs
- Scientific Field : Organic Chemistry
- Application Summary : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations are various dibromophakellin analogs .
Synthesis of Trachelanthamidine
- Scientific Field : Organic Chemistry
- Application Summary : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcome of this preparation is the pyrrolizidine alkaloid (±)-trachelanthamidine .
Preparation of Renieramycin G Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations are various renieramycin G analogs .
Synthesis of CRTH2 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl indole-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations are various CRTH2 receptor antagonists .
Synthesis of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl indole-2-carboxylate is used as a reactant for the preparation of Indoleamine 2,3-dioxygenase (IDO) inhibitors .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations are various IDO inhibitors .
Synthesis of Cannabinoid CB1 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl indole-2-carboxylate is used as a reactant for the preparation of Cannabinoid CB1 receptor antagonists .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of these preparations are various Cannabinoid CB1 receptor antagonists .
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-5-nitroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFCCSGOPZWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

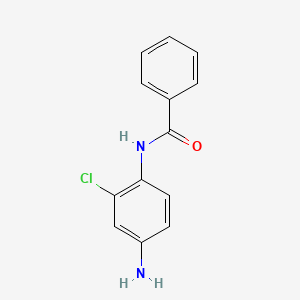
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
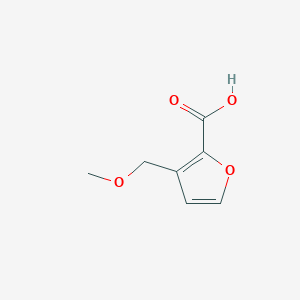
![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)
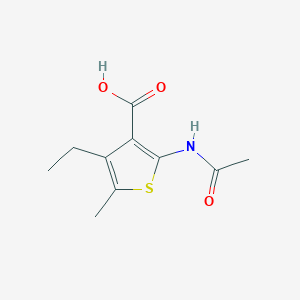
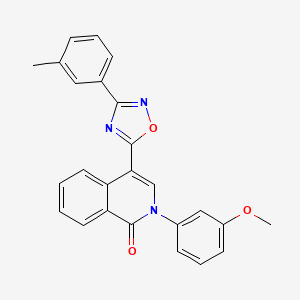
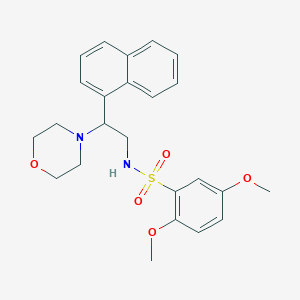
![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)
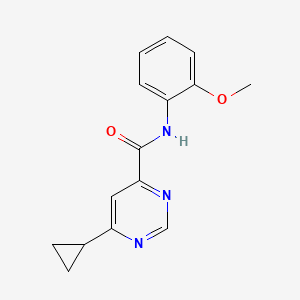
![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)
